molecular formula C8H20N2 B3258282 (S)-N1,N1,4-Trimethylpentane-1,2-diamine CAS No. 302800-26-6

(S)-N1,N1,4-Trimethylpentane-1,2-diamine

Cat. No.: B3258282
CAS No.: 302800-26-6
M. Wt: 144.26 g/mol
InChI Key: SYGGWSCXCCJJFT-QMMMGPOBSA-N
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Description

(S)-N1,N1,4-Trimethylpentane-1,2-diamine is an organic compound with a chiral center, making it optically active

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N1,N1,4-Trimethylpentane-1,2-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reductive amination of 4-methylpentan-2-one with methylamine, followed by chiral resolution to obtain the (S)-enantiomer. The reaction conditions often involve the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-N1,N1,4-Trimethylpentane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.

    Substitution: Halogenating agents or alkylating agents are used under mild to moderate conditions.

Major Products

The major products formed from these reactions include amine oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(S)-N1,N1,4-Trimethylpentane-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and as a catalyst in certain polymerization reactions.

Mechanism of Action

The mechanism by which (S)-N1,N1,4-Trimethylpentane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to active sites on enzymes or receptors, thereby modulating their activity. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-N1,N1,4-Trimethylpentane-1,2-diamine: The enantiomer of the compound, which may have different biological activities.

    N1,N1-Dimethylpentane-1,2-diamine: Lacks the additional methyl group, leading to different chemical properties.

    N1,N1,4-Trimethylhexane-1,2-diamine: Has an extended carbon chain, affecting its reactivity and applications.

Uniqueness

(S)-N1,N1,4-Trimethylpentane-1,2-diamine is unique due to its chiral nature and specific structural features, which confer distinct reactivity and biological activity compared to its analogs

Properties

IUPAC Name

(2S)-1-N,1-N,4-trimethylpentane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2/c1-7(2)5-8(9)6-10(3)4/h7-8H,5-6,9H2,1-4H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGGWSCXCCJJFT-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CN(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CN(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302800-26-6
Record name (S)-N1,N1,4-trimethylpentane-1,2-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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